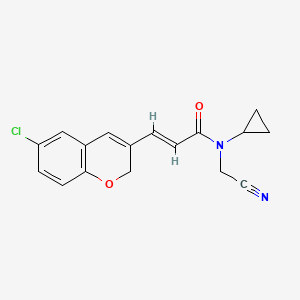
(E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of enamide compounds and has been shown to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide can exert a range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, studies have suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which could make it challenging to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide. One area of interest is the development of targeted therapies for cancer and inflammation. Additionally, further research is needed to understand the mechanism of action and potential side effects of this compound. Finally, studies are needed to determine the efficacy of this compound in animal models and clinical trials.
Synthesemethoden
The synthesis of (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide involves several steps. The first step is the synthesis of 6-chloro-3-hydroxy-2H-chromen-2-one, which is achieved by reacting 6-chlororesorcinol with ethyl acetoacetate in the presence of a base. The resulting compound is then reacted with chloroacetyl chloride to form 6-chloro-3-(chloroacetyl)-2H-chromen-2-one. This compound is then reacted with cyclopropylamine and subsequently with cyanomethyl lithium to form the final product.
Wissenschaftliche Forschungsanwendungen
(E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-14-2-5-16-13(10-14)9-12(11-22-16)1-6-17(21)20(8-7-19)15-3-4-15/h1-2,5-6,9-10,15H,3-4,8,11H2/b6-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUKXKDKLVXSIF-LZCJLJQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C=CC2=CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC#N)C(=O)/C=C/C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

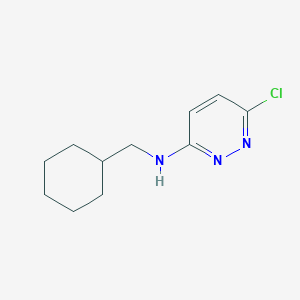
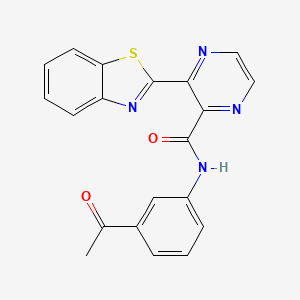
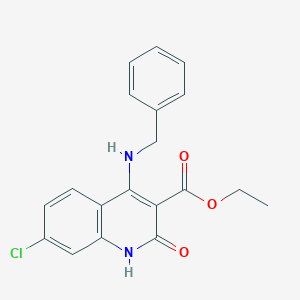
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

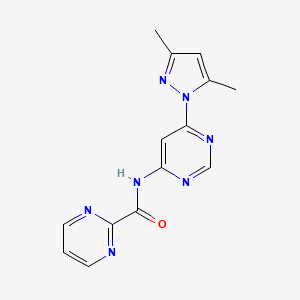

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)
![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)

